4-fluorobenzaldehyde (7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
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Overview
Description
4-fluorobenzaldehyde (7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a complex organic compound with a molecular formula of C17H19FN6O2 This compound is known for its unique structure, which combines a fluorobenzaldehyde moiety with a purinyl hydrazone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorobenzaldehyde (7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone typically involves the condensation of 4-fluorobenzaldehyde with a suitable hydrazine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-fluorobenzaldehyde (7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzaldehyde ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-fluorobenzoic acid derivatives.
Reduction: 4-fluorobenzyl alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluorobenzaldehyde (7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-fluorobenzaldehyde (7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .
Comparison with Similar Compounds
Similar Compounds
- 4-fluorobenzaldehyde (7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
- 4-fluorobenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
- 4-fluorobenzaldehyde (3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
Uniqueness
The uniqueness of 4-fluorobenzaldehyde (7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone lies in its specific substitution pattern and the presence of both fluorobenzaldehyde and purinyl hydrazone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H19FN6O2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
8-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C17H19FN6O2/c1-10(2)9-24-13-14(23(3)17(26)21-15(13)25)20-16(24)22-19-8-11-4-6-12(18)7-5-11/h4-8,10H,9H2,1-3H3,(H,20,22)(H,21,25,26)/b19-8+ |
InChI Key |
OHZKKIGNRVWDCZ-UFWORHAWSA-N |
Isomeric SMILES |
CC(C)CN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)F)N(C(=O)NC2=O)C |
Canonical SMILES |
CC(C)CN1C2=C(N=C1NN=CC3=CC=C(C=C3)F)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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